molecular formula C12H22ClNO2 B2841789 Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride CAS No. 2503156-00-9

Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride

Cat. No.: B2841789
CAS No.: 2503156-00-9
M. Wt: 247.76
InChI Key: VWAYVLHHVYHHTL-JYXVGQNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C12H22ClNO2 and its molecular weight is 247.76. The purity is usually 95%.
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Scientific Research Applications

1. Crystallographic and Structural Analysis

The compound's structure has been studied for its unique crystallization properties and strain factors. Clegg, Dulayymi, and Baird (1996) investigated a related compound, methyl 8-chlorobicyclo[7.1.0]deca-1,8-dien-4-yn-2-carboxylate, emphasizing its cyclopropane ring fused to a nine-membered ring, demonstrating significant strain due to the presence of a triple bond and wide angles within the nine-membered ring (Clegg, Dulayymi, & Baird, 1996).

2. Synthesis of Constrained Dipeptide Surrogates

Cluzeau and Lubell (2004) synthesized derivatives of a compound structurally related to Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride, focusing on 4-aryl indolizidin-9-one amino acids. These compounds have applications in studying conformation-activity relationships of biologically active peptides (Cluzeau & Lubell, 2004).

3. Solvation Free Energy Studies

Beeson and Dix (1993) researched a similar compound, 1α-amino-8aβ-methylbicyclo[4.4.0]decane-7α-carboxylic acid, to understand solvation free energies in a range of solvents. This study offers insights into ion pairs found in biomolecules and their significance in proton-transfer reactions in biology (Beeson & Dix, 1993).

4. Catalysis and Synthesis of Cyclopentane

Yakura et al. (1999) conducted research on a similar compound involving dirhodium(II)-catalyzed C-H insertion reactions. This research is critical for understanding the synthesis of functionalized cyclopentanes, which have numerous applications in organic synthesis (Yakura et al., 1999).

5. Liquid Crystalline Dendrimeric Polymer Synthesis

Percec and Kawasumi (1992) synthesized and characterized compounds related to this compound for applications in liquid crystalline dendrimeric polymers. These polymers have potential uses in materials science and nano-technology (Percec & Kawasumi, 1992).

6. Novel Rearrangements in Organic Synthesis

Marchand et al. (1987) examined the skeletal rearrangement of a related compound, providing valuable insights into organic synthesis processes. Understanding such rearrangements is crucial for the development of new synthetic methods and compounds (Marchand et al., 1987).

Properties

IUPAC Name

methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-15-12(14)10-8-6-4-2-3-5-7-9(8)11(10)13;/h8-11H,2-7,13H2,1H3;1H/t8-,9+,10-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAYVLHHVYHHTL-JYXVGQNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCCCCCC2C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H]2CCCCCC[C@H]2[C@@H]1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.